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Compound of Interest

Compound Name: Convolamine

Cat. No.: B000090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Convolamine, a tropane alkaloid isolated from Convolvulus pluricaulis, has garnered

significant interest for its potent and selective positive modulation of the sigma-1 receptor

(S1R). This activity underlies its promising neuroprotective and cognitive-enhancing properties

observed in preclinical models. Despite its therapeutic potential, a comprehensive

understanding of the bioavailability and pharmacokinetics of Convolamine remains largely

undefined in publicly available literature. This technical guide synthesizes the current

knowledge on the absorption, distribution, metabolism, and excretion (ADME) profile of

Convolamine, drawing from in silico predictions and outlining detailed experimental protocols

for its empirical determination. Furthermore, this guide provides insights into the potential

downstream signaling pathways affected by Convolamine's interaction with the S1R. The

objective is to equip researchers and drug development professionals with a foundational

understanding and practical methodologies to advance the investigation of Convolamine as a

potential therapeutic agent.

In Silico ADME & Physicochemical Properties
While experimental pharmacokinetic data for Convolamine is not readily available in the

current body of scientific literature, in silico computational models provide preliminary insights

into its drug-like properties and potential for oral bioavailability. These predictions are based on

its chemical structure and established algorithms that model its behavior in biological systems.
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Parameter Predicted Value
Implication for
Bioavailability

Reference

Molecular Weight 305.16 g/mol

Compliant with

Lipinski's Rule of Five

(<500), favoring good

absorption.

[1]

LogP (Octanol/Water

Partition Coefficient)
2.103

Within the optimal

range for oral

bioavailability,

indicating a balance

between lipid and

aqueous solubility.

[1]

Hydrogen Bond

Donors
0

Compliant with

Lipinski's Rule of Five

(<5), suggesting good

membrane

permeability.

[1]

Hydrogen Bond

Acceptors
5

Compliant with

Lipinski's Rule of Five

(<10), supporting

favorable absorption

characteristics.

[1]

Number of Rotatable

Bonds
5

Compliant with

Veber's Rule (≤10),

indicating good oral

bioavailability.

[1]

Topological Polar

Surface Area (TPSA)
48.0 Å²

Compliant with

Veber's Rule (≤140

Å²), suggesting good

membrane

permeability.

[1]
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Lipinski's Rule of Five

Violations
0

High likelihood of

being an orally active

drug.

[1][2]

Veber's Rule

Violations
0

High likelihood of

good oral

bioavailability.

[1]

Toxicity Prediction No toxicity found

In silico prediction

suggests a favorable

safety profile.

[2]

In Vivo Pharmacokinetic Parameters
To date, there are no published studies detailing the in vivo pharmacokinetic parameters of

Convolamine in any species. The following table is provided as a template for researchers to

populate as data becomes available. The parameters listed are critical for understanding the

disposition of a drug within a biological system.
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Parameter Symbol Value
Animal
Model

Dosing
Route

Dose
(mg/kg)

Maximum

Plasma

Concentratio

n

Cmax Not Available - - -

Time to

Reach

Maximum

Concentratio

n

Tmax Not Available - - -

Area Under

the Plasma

Concentratio

n-Time Curve

AUC Not Available - - -

Half-life t1/2 Not Available - - -

Volume of

Distribution
Vd Not Available - - -

Clearance CL Not Available - - -

Oral

Bioavailability
F% Not Available - - -

Experimental Protocols
The following sections outline detailed, generalized methodologies that can be adapted for

conducting robust bioavailability and pharmacokinetic studies of Convolamine.

In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study in rats to determine the plasma

concentration-time profile of Convolamine following intravenous and oral administration.

3.1.1. Animal Models
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Species: Male Sprague-Dawley rats (or other suitable rodent models like C57BL/6 mice).

Weight: 200-250 g.

Acclimation: Animals should be acclimated for at least one week under standard laboratory

conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to

standard chow and water.

Fasting: Animals should be fasted overnight (approximately 12 hours) prior to dosing, with

continued access to water.

3.1.2. Drug Formulation and Administration

Intravenous (IV) Formulation: Convolamine should be dissolved in a suitable vehicle, such

as a solution of 5% DMSO, 40% PEG300, and 55% saline. The final concentration should be

prepared to deliver the desired dose in a small volume (e.g., 1-2 mL/kg).

Oral (PO) Formulation: For oral administration, Convolamine can be suspended in a vehicle

like 0.5% carboxymethylcellulose (CMC) in water.

Dosing:

IV Group: A single bolus dose (e.g., 1-5 mg/kg) is administered via the tail vein.

PO Group: A single dose (e.g., 5-20 mg/kg) is administered by oral gavage.

3.1.3. Blood Sampling

Sampling Time Points: Blood samples (approximately 0.2-0.3 mL) are collected from the

jugular or saphenous vein at predetermined time points.

IV Group: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

PO Group: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

Sample Processing: Blood samples are collected into tubes containing an anticoagulant

(e.g., EDTA or heparin) and immediately placed on ice. Plasma is separated by

centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
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3.1.4. Data Analysis

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, CL, and F%) are calculated using

non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Pre-Study Study Conduct Post-Study Analysis

Animal Acclimation Drug Formulation (IV & PO) Dosing (IV or PO) Blood Sampling (Serial) Plasma Processing Sample Storage (-80°C) LC-MS/MS Quantification Pharmacokinetic Analysis Data Reporting

Click to download full resolution via product page

Caption: Experimental workflow for an in vivo pharmacokinetic study.

LC-MS/MS Quantification of Convolamine in Plasma
This protocol provides a general framework for developing a sensitive and specific liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of

Convolamine in plasma samples.[3]

3.2.1. Sample Preparation

Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile

containing a suitable internal standard (e.g., a structurally similar compound not present in

the sample).

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high

speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for

analysis.

3.2.2. Liquid Chromatography Conditions

HPLC System: A high-performance liquid chromatography system capable of gradient

elution.
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Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B over a

short run time (e.g., 5-10 minutes) to elute Convolamine and separate it from endogenous

plasma components.

Flow Rate: 0.3-0.5 mL/min.

Column Temperature: 40°C.

Injection Volume: 5-10 µL.

3.2.3. Mass Spectrometry Conditions

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.

Ionization Mode: Positive ion mode is likely suitable for Convolamine, which contains a

tertiary amine.

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for

Convolamine and the internal standard should be optimized for sensitive and selective

detection.

Convolamine: The exact m/z transitions would need to be determined experimentally.

Internal Standard: The exact m/z transitions would need to be determined experimentally.

Source Parameters: Parameters such as ion spray voltage, source temperature, and gas

flows should be optimized to maximize the signal for Convolamine.

3.2.4. Method Validation
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The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or

EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Potential Signaling Pathways
Convolamine acts as a positive modulator of the sigma-1 receptor (S1R), a unique ligand-

operated chaperone protein located at the endoplasmic reticulum-mitochondria associated

membranes (ER-MAM). S1R is involved in regulating cellular stress responses, calcium

homeostasis, and neuronal plasticity. While the precise downstream signaling cascade initiated

by Convolamine's modulation of S1R is not fully elucidated, a plausible pathway based on the

known functions of S1R is depicted below.
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Caption: Plausible S1R signaling pathway modulated by Convolamine.
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Conclusion
Convolamine presents a compelling profile as a potential therapeutic agent for neurological

disorders, primarily through its positive modulation of the sigma-1 receptor. While in silico data

suggests favorable drug-like properties, a significant gap exists in our understanding of its in

vivo bioavailability and pharmacokinetics. The experimental protocols detailed in this guide

provide a robust framework for researchers to systematically investigate the ADME properties

of Convolamine. Elucidating its pharmacokinetic profile is a critical next step in the preclinical

development of this promising compound and will be instrumental in designing future efficacy

and safety studies. Furthermore, a deeper investigation into the specific downstream signaling

events triggered by Convolamine will provide a more complete picture of its mechanism of

action and therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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